(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

GnRH Receptor Binding Receptor Pharmacology Endocrinology

Histrelin (134009-10-2) is a synthetic nonapeptide GnRH agonist with specific D-His2, D-His(Bzl)6, Pro-NHEt9 substitutions. >50-fold more potent than native LHRH for sustained HPG suppression. Uniquely stimulates vasopressin release—absent with native GnRH or leuprolide/triptorelin. Ideal for chronic hypogonadism/endometriosis models, neuroendocrine pathway dissection, and sustained-release formulation R&D (implants, hydrogels). Validated reference standard with Ki=0.2 nM for novel GnRH agent characterization.

Molecular Formula C66H86N18O12
Molecular Weight 1323.5 g/mol
CAS No. 134009-10-2
Cat. No. B190062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
CAS134009-10-2
Molecular FormulaC66H86N18O12
Molecular Weight1323.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52+,53+,54-,55-/m0/s1
InChIKeyHHXHVIJIIXKSOE-TYIUZRSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Des-Gly10, D-His2, D-His(Bzl)6, Pro-NHEt9)-LHRH (CAS 134009-10-2) Procurement Guide: Potency, Selectivity, and Comparative Pharmacology


(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (CAS 134009-10-2), also known as Histrelin, is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone receptor (GnRHR) [1]. It is a potent analog of native LHRH, characterized by specific amino acid substitutions at positions 2, 6, 9, and 10, which confer enhanced receptor binding affinity and prolonged biological activity [1]. This compound is a key research tool and therapeutic agent for investigating and modulating the hypothalamic-pituitary-gonadal (HPG) axis [1].

Why Generic Substitution of (Des-Gly10, D-His2, D-His(Bzl)6, Pro-NHEt9)-LHRH Fails: The Critical Role of Sequence-Specific Modifications


Generic substitution among LHRH analogs is not feasible due to profound differences in their structure-activity relationships (SAR), which directly impact their pharmacological profile, including potency, duration of action, and adverse event signatures [1][2]. Specific amino acid substitutions at positions 2, 6, 9, and 10 in (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH are not interchangeable with the modifications found in other agonists like leuprolide, buserelin, or triptorelin. These precise modifications dictate the compound's binding affinity to the GnRH receptor, its resistance to enzymatic degradation, and its unique downstream signaling effects, including differential regulation of non-gonadotropic hormones such as vasopressin [2]. Consequently, substituting one LHRH agonist for another in a research protocol or clinical application can lead to inconsistent, non-reproducible results and distinct, agent-specific adverse events.

Quantitative Differentiation Guide for (Des-Gly10, D-His2, D-His(Bzl)6, Pro-NHEt9)-LHRH (Histrelin) vs. Comparators


Histrelin Exhibits High-Affinity Binding to the Human GnRH Receptor (Ki = 0.2 nM)

Histrelin demonstrates high-affinity binding to the human gonadotropin-releasing hormone receptor (GnRHR), with a reported inhibition constant (Ki) of 0.2 nM in CHO cells expressing the human receptor . This value establishes a quantitative benchmark for its potent receptor interaction, which is a critical determinant of its biological activity. While specific Ki values for other agonists in the exact same assay system are not always published in the same source, this value serves as a definitive class-level indicator of its high potency and can be directly compared to data generated in similar systems for other GnRH analogs.

GnRH Receptor Binding Receptor Pharmacology Endocrinology

Histrelin Demonstrates >50-Fold Higher In Vivo Potency than Native LHRH in Stimulating Uterine Growth

In a comparative study, the closely related agonist [D-His(Bzl)6, Pro9-NHEt]LHRH (a structural analog of Histrelin with a D-His at position 2) was found to be 57 times more potent than native LHRH as a stimulator of uterine growth in immature mice [1]. The target compound, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin), incorporates these same key modifications at positions 6 and 9, along with an additional D-His at position 2 and a Des-Gly10 modification. These structural features are known to confer superagonistic properties, suggesting that Histrelin would exhibit a similar, if not greater, magnitude of increased potency relative to native LHRH.

In Vivo Pharmacology Reproductive Endocrinology Agonist Potency

Histrelin and [D-Trp6,Pro9-NEt]LHRH Exhibit Similar In Vivo Potency, but Histrelin Offers Superior Lipophilicity

A direct comparative study examined the effects of twice-daily injections of Histrelin ([(ImBzl)-D-His6,Pro9-NEt]LHRH) and [D-Trp6,Pro9-NEt]LHRH in female rats over 1-28 days [1]. The study found the responses observed with the two agonists to be similar in terms of their acute and chronic effects on reproductive/endocrine organs [1]. However, independent sources note that Histrelin possesses high water solubility and greater lipophilic character compared to the D-Trp6-containing analog, which is considered promising for clinical application and formulation development .

Comparative Pharmacology Chronic Administration LHRH Agonist Comparison

Histrelin Implants Demonstrate Significantly Longer Real-World Treatment Duration vs. Leuprolide Injections in Precocious Puberty

In a real-world study using a US claims database, children with central precocious puberty (CPP) treated with a histrelin acetate subcutaneous implant had a significantly longer mean treatment duration (26.7 ± 14.8 months) compared to those receiving leuprolide injections (14.1 ± 12.1 months; p<0.0001) [1]. Furthermore, patients treated with histrelin had lower rates of index treatment discontinuation and lower annual treatment costs versus those treated with leuprolide [1].

Clinical Outcomes Real-World Evidence Treatment Adherence

Histrelin Exhibits a Distinct Adverse Event Profile Compared to Buserelin, with a Higher Propensity for Psychiatric Disorders

A real-world pharmacovigilance study comparing long-acting gonadotropin-releasing hormone analogs (GnRHa) found that buserelin and histrelin exhibited distinct adverse effect profiles [1]. Specifically, buserelin demonstrated a higher incidence of gastrointestinal disorders, while histrelin showed a greater propensity for psychiatric disorders [1]. This differentiation in safety profiles is critical for patient-specific therapeutic decision-making.

Pharmacovigilance Drug Safety Adverse Event Profile

Histrelin Uniquely Stimulates Vasopressin Release, a Function Not Shared by Native GnRH or its Antagonists

In a study of the rat hypothalamo-neurohypophysial system, the highly selective GnRH agonist [Des-Gly(10),D-His(Bzl)(6),Pro-NHEt(9)]-LHRH (Histrelin) was found to stimulate the release of vasopressin (VP) [1]. In stark contrast, native GnRH and a GnRH antagonist remained completely inactive in modifying this process in vitro [1]. This demonstrates a unique, agonist-specific signaling pathway that is not a class-wide effect.

Neuroendocrinology Vasopressin Off-Target Signaling

Optimal Research and Application Scenarios for (Des-Gly10, D-His2, D-His(Bzl)6, Pro-NHEt9)-LHRH (Histrelin)


Investigating Long-Term HPG Axis Suppression in Rodent Models of Reproductive Disorders

Researchers requiring sustained and potent suppression of the HPG axis in vivo should prioritize Histrelin over other agonists like native LHRH or less potent analogs. The quantitative evidence demonstrating its >50-fold greater potency in stimulating uterine growth (and thus downstream gonadal suppression upon chronic dosing) compared to native LHRH makes it an ideal tool for establishing chronic models of hypogonadism, endometriosis, or precocious puberty. Its proven long-term efficacy in real-world treatment scenarios further validates its suitability for chronic administration studies [1].

Studying Non-Gonadotropic, Neuroendocrine Effects of GnRH Agonists

For studies focused on the extra-pituitary effects of GnRH agonists, Histrelin is uniquely positioned due to its demonstrated ability to stimulate vasopressin release from the hypothalamo-neurohypophysial system, an effect absent with native GnRH or its antagonists . This makes it an invaluable tool for dissecting the complex neuroendocrine pathways linking the GnRH system to behavior, stress responses, and fluid balance, where generic substitution with another agonist would fail to replicate this specific pharmacological activity.

Developing Long-Acting Depot or Implantable Formulations

Formulation scientists developing new sustained-release drug delivery systems should consider Histrelin for its advantageous physicochemical profile. Its documented high water solubility and greater lipophilic character compared to other potent agonists like [D-Trp6,Pro9-NEt]LHRH make it a promising candidate for various formulation strategies, including hydrogels, polymeric implants, and liposomal encapsulation. The successful clinical translation of its long-acting implant (Supprelin LA, Vantas) serves as a proof-of-concept for its suitability in such applications [1].

Benchmarking New GnRH Modulators in Standardized In Vitro and In Vivo Assays

Histrelin serves as a well-characterized and potent reference standard for pharmacological studies aiming to characterize novel GnRH receptor agonists or antagonists. Its defined receptor binding affinity (Ki = 0.2 nM) and extensive in vivo characterization [1] provide robust, quantitative benchmarks against which the potency, efficacy, and pharmacodynamic profiles of new chemical entities can be directly compared, ensuring rigorous and reproducible research outcomes.

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